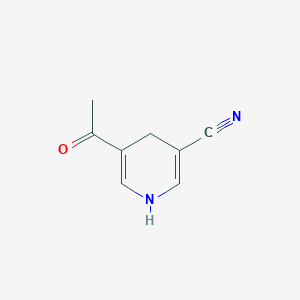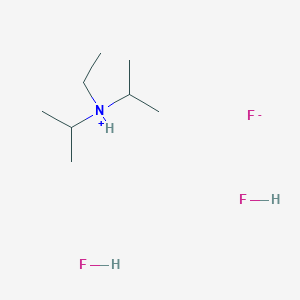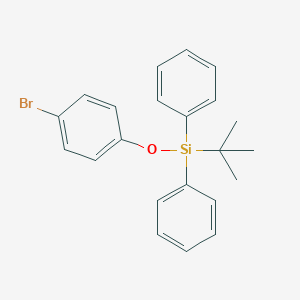
(4-Bromophenoxy)(tert-butyl)diphenylsilane
Descripción general
Descripción
(4-Bromophenoxy)(tert-butyl)diphenylsilane, also known as BPS, is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. BPS is a silane compound that is widely used as a precursor in the synthesis of various organic and inorganic compounds.
Mecanismo De Acción
(4-Bromophenoxy)(tert-butyl)diphenylsilane acts as a silane coupling agent, which forms a covalent bond between the organic and inorganic components of a material. (4-Bromophenoxy)(tert-butyl)diphenylsilane has a high affinity for hydroxyl groups, which enables it to form strong bonds with various substrates. (4-Bromophenoxy)(tert-butyl)diphenylsilane has been shown to improve the mechanical and thermal properties of materials by enhancing the adhesion between the organic and inorganic components.
Efectos Bioquímicos Y Fisiológicos
(4-Bromophenoxy)(tert-butyl)diphenylsilane has been shown to have low toxicity and is not mutagenic or carcinogenic. (4-Bromophenoxy)(tert-butyl)diphenylsilane has been used as a food contact material and has been shown to have no adverse effects on human health. (4-Bromophenoxy)(tert-butyl)diphenylsilane has also been shown to have antimicrobial properties and has been used as a preservative in various products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-Bromophenoxy)(tert-butyl)diphenylsilane in lab experiments include its high yield, low toxicity, and ease of synthesis. (4-Bromophenoxy)(tert-butyl)diphenylsilane is also relatively cheap compared to other silane coupling agents. The limitations of using (4-Bromophenoxy)(tert-butyl)diphenylsilane in lab experiments include its limited solubility in organic solvents and its sensitivity to moisture.
Direcciones Futuras
Future research on (4-Bromophenoxy)(tert-butyl)diphenylsilane could focus on the synthesis of new siloxane polymers and organosilicon compounds with improved properties. (4-Bromophenoxy)(tert-butyl)diphenylsilane could also be used in the synthesis of new materials with applications in the field of nanotechnology. Further research could also focus on the use of (4-Bromophenoxy)(tert-butyl)diphenylsilane as a preservative in various products and its potential use in the field of medicine.
Conclusion:
In conclusion, (4-Bromophenoxy)(tert-butyl)diphenylsilane is a widely used silane compound that has various applications in scientific research. (4-Bromophenoxy)(tert-butyl)diphenylsilane is used as a precursor in the synthesis of various organic and inorganic compounds and has been shown to have low toxicity and antimicrobial properties. (4-Bromophenoxy)(tert-butyl)diphenylsilane has advantages and limitations for lab experiments, and future research could focus on the synthesis of new materials and its potential use in the field of medicine.
Aplicaciones Científicas De Investigación
(4-Bromophenoxy)(tert-butyl)diphenylsilane has been extensively used in scientific research as a precursor in the synthesis of various compounds. (4-Bromophenoxy)(tert-butyl)diphenylsilane is widely used in the synthesis of siloxane polymers, which have applications in various fields such as electronics, optics, and coatings. (4-Bromophenoxy)(tert-butyl)diphenylsilane is also used in the synthesis of organosilicon compounds, which have applications in the field of medicine, agriculture, and material science.
Propiedades
Número CAS |
127481-94-1 |
|---|---|
Nombre del producto |
(4-Bromophenoxy)(tert-butyl)diphenylsilane |
Fórmula molecular |
C22H23BrOSi |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
(4-bromophenoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H23BrOSi/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-17H,1-3H3 |
Clave InChI |
ZJVXXEFZKXBKPU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br |
Sinónimos |
Silane, (4-bromophenoxy)(1,1-dimethylethyl)diphenyl- |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

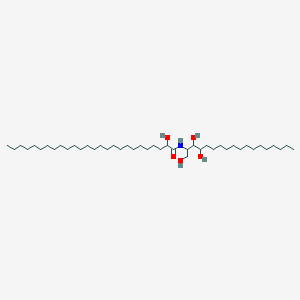
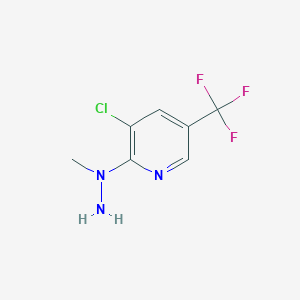
![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
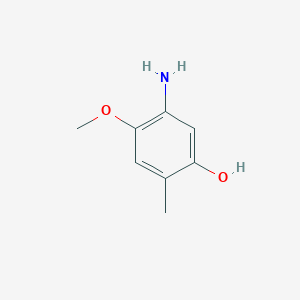
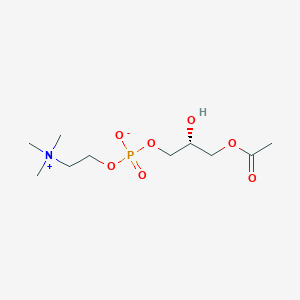
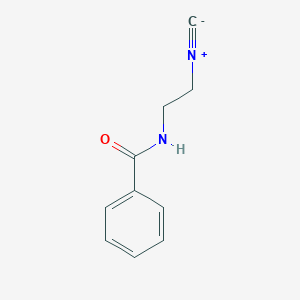
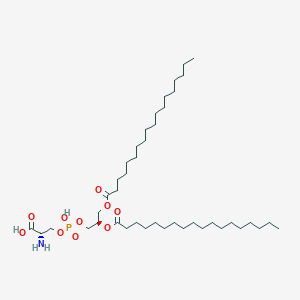
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)
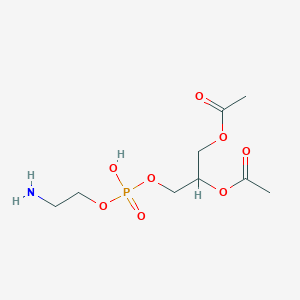
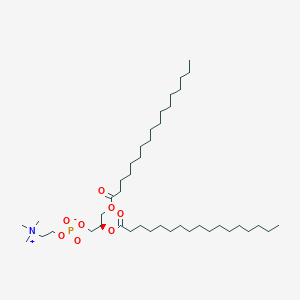
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
